![molecular formula C15H13N3O2 B5547310 4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5547310.png)

4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

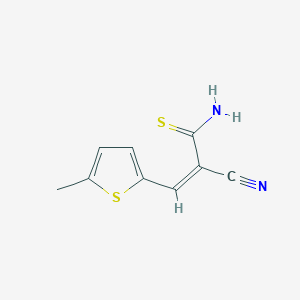

Introduction :The compound “4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine” is a derivative within the 1,2,4-oxadiazole and pyridine chemical families, which are known for their diverse chemical and physical properties, and are utilized in various chemical reactions and applications. Although specific studies directly on this compound are limited, research on related compounds provides insights into their potential structures and properties.

Synthesis Analysis :The synthesis of related 1,2,4-oxadiazole compounds typically involves multistep reactions, including the formation of oxadiazole rings through cyclization processes and coupling with pyridine derivatives. For example, compounds with similar structures have been synthesized by combining different organic reagents and catalysts under controlled conditions, which could provide a guideline for synthesizing the specified compound.

Molecular Structure Analysis :The molecular structure of 1,2,4-oxadiazole and pyridine derivatives, such as the one , usually features aromatic rings, heteroatoms (N, O), and various substituents that influence their chemical behavior. X-ray diffraction, NMR, and computational studies are commonly used to elucidate their structures, highlighting the arrangement of atoms, bond lengths, angles, and molecular conformations.

Chemical Reactions and Properties :The reactivity of 1,2,4-oxadiazole and pyridine compounds depends on the nature of their substituents and the electronic effects of the heterocycles. They may participate in nucleophilic substitution, coupling reactions, and serve as ligands in coordination complexes due to the presence of nitrogen atoms. Their chemical properties are influenced by the electronic distribution within the rings and the presence of functional groups.

Physical Properties Analysis :The physical properties of these compounds, such as melting points, boiling points, solubility, and density, are determined by their molecular structure and substituents. They typically exhibit behaviors characteristic of aromatic heterocycles, including stability, crystalline structures, and specific interactions like π-π stacking or hydrogen bonding in the solid state.

Chemical Properties Analysis :The chemical properties include acidity, basicity, reactivity towards electrophiles or nucleophiles, and photophysical properties. These characteristics are essential for understanding their behavior in chemical syntheses, biological systems, or material applications.

While the exact studies on “4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine” may not be available, research on similar compounds provides valuable insights into expected behaviors and properties.

References (sources):

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis of Functionalized Isoxazoles : A study by Ruano, Fajardo, and Martín (2005) focused on the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, providing a useful scaffold for highly functionalized 3-(pyridin-3-yl)isoxazoles and other heterocyclic compounds. These findings contribute to the development of new compounds that could include the 4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine structure or similar functionalities (Ruano, Fajardo, & Martín, 2005).

Antibacterial and Metal-Based Heterochelates : A study by Oza, Jani, and Patel (2011) explored the synthesis of novel metal-containing heterochelates using a ligand similar in structure to 4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine. These heterochelates demonstrated antibacterial activity against a range of organisms, highlighting the potential biomedical applications of such compounds (Oza, Jani, & Patel, 2011).

Chemical Properties and Applications

Corrosion Inhibition : Sudheer and Quraishi (2015) conducted a study on the corrosion inhibition effects of aryl pyrazole pyridine derivatives on copper in hydrochloric acid systems. Their research showed that these compounds, which are structurally related to the queried chemical, exhibit significant protective properties against corrosion, suggesting potential applications in material sciences (Sudheer & Quraishi, 2015).

Luminescent Properties and Sensing Applications : A study by Ding et al. (2017) focused on the synthesis of coordination polymers using oxadiazol-pyridine ligands, demonstrating their solid-state luminescent properties. These findings suggest potential applications in sensing and light-emitting devices, where similar structures to 4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine may be used (Ding et al., 2017).

Anticancer Agents : Redda and Gangapuram (2007) reported the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines and their evaluation as anticancer agents. This research highlights the potential therapeutic applications of compounds similar to the queried chemical in treating cancer (Redda & Gangapuram, 2007).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-[(2-methylphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c1-11-4-2-3-5-13(11)19-10-14-17-15(18-20-14)12-6-8-16-9-7-12/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMEUFDBYHWSSDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC2=NC(=NO2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{5-[(2-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({2-[(4-chlorophenoxy)acetyl]hydrazino}carbonyl)benzoic acid](/img/structure/B5547228.png)

![2-[2-(3-methoxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B5547231.png)

![9-ethyl-3,4-dimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5547244.png)

![6-(4-ethoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5547255.png)

![rel-(3aS,6aS)-1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5547257.png)

![[(3R*,5R*)-1-[(5-methyl-3-thienyl)carbonyl]-5-(pyrrolidin-1-ylmethyl)piperidin-3-yl]methanol](/img/structure/B5547265.png)

![1-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5547277.png)

![3-[(4-benzyl-1-piperidinyl)carbonyl]pyridine](/img/structure/B5547281.png)

![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5547283.png)

![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5547296.png)

![4-(1H-imidazol-2-yl)-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperidine](/img/structure/B5547303.png)